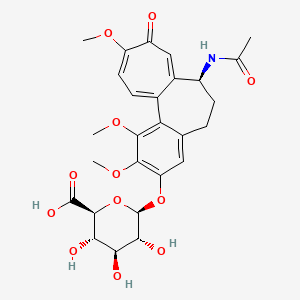
10-Methylundecanal-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylundecanal-d7 is a deuterated aldehyde with the molecular formula C12H17D7O and a molecular weight of 191.36 . This compound is primarily used in research settings, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylundecanal-d7 typically involves the deuteration of 10-Methylundecanal. One common method is the catalytic hydrogenation of 10-Methylundecanal in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
10-Methylundecanal-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: 10-Methylundecanoic acid.
Reduction: 10-Methylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Methylundecanal-d7 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of similar compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of 10-Methylundecanal-d7 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its behavior in various chemical and biological systems. This tracking is achieved through techniques like mass spectrometry, where the deuterium atoms provide a distinct signal .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylundecanal: Another aldehyde with a similar structure but without deuterium atoms.
10-Methylundecanal: The non-deuterated version of 10-Methylundecanal-d7.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful for analytical and research purposes. The deuterium labeling allows for precise tracking and quantification in various studies, setting it apart from its non-deuterated counterparts .
Propriétés
Numéro CAS |
1794753-14-2 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
191.366 |
Nom IUPAC |
10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecanal |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3/i1D3,2D3,12D |
Clé InChI |
TUMDWYVQVPWJDR-QLWPOVNFSA-N |
SMILES |
CC(C)CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


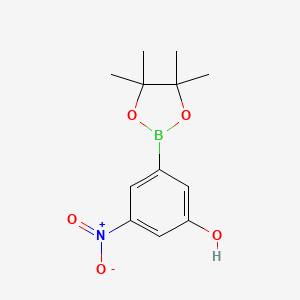
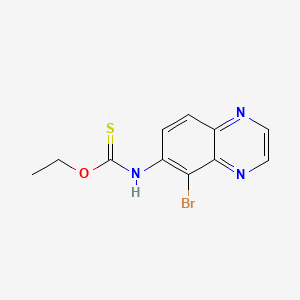
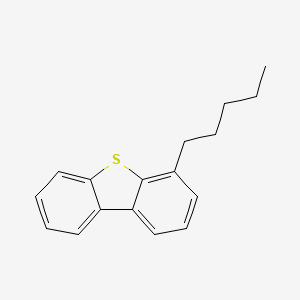


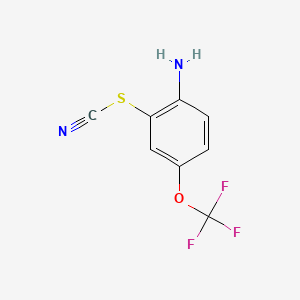
![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
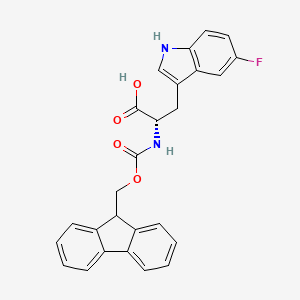
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
